molecular formula C25H20N4O4 B2923510 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291846-20-2

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No. B2923510
CAS RN: 1291846-20-2
M. Wt: 440.459
InChI Key: GEUPBDBLDXODHV-UHFFFAOYSA-N
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Description

The compound “4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one” is a complex organic molecule. It contains several functional groups including an oxadiazole ring and a phthalazinone ring . The ethoxy and methoxy groups suggest that it is a type of ether .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions like protodeboronation of pinacol boronic esters . Another method involves the synthesis of triazole-pyrimidine hybrids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, specific details about the structure could not be found .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Research has been conducted on the synthesis of related oxadiazole derivatives, exploring their potential in medicinal chemistry and material science. One study discussed the synthesis of novel 1,2,4-triazole derivatives, including 1,3,4-oxadiazol-2-yl derivatives, examining their antimicrobial activities against various microorganisms. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, demonstrating significant antimicrobial potential in some cases (Bektaş et al., 2007).

Antimicrobial Applications

  • The antimicrobial properties of these compounds have been a major focus, with studies showing that some derivatives exhibit good to moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents. For instance, El-Hashash et al. (2012) synthesized and identified new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and other derivatives, aiming to explore their antimicrobial activity, indicating the broad applicability of these compounds in combating microbial infections (El-Hashash et al., 2012).

Material Science and Corrosion Inhibition

  • In the realm of material science, the derivatives of oxadiazole, including those similar in structure to the compound , have been investigated for their properties as corrosion inhibitors for metals in acidic mediums. Bouklah et al. (2006) found that 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole showed excellent efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, highlighting the potential of these compounds in industrial applications (Bouklah et al., 2006).

Anticancer and Antioxidant Properties

  • The exploration of anticancer and antioxidant properties forms another significant area of research. Derivatives synthesized with the oxadiazole moiety have been evaluated against various human cancer cell lines, showing promising results. Yakantham et al. (2019) synthesized derivatives and tested them against cancer cell lines like MCF-7 (breast) and A549 (lung), noting good to moderate activity, which suggests a potential pathway for the development of new anticancer agents (Yakantham et al., 2019).

properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-3-32-20-14-13-16(15-21(20)31-2)23-26-24(33-28-23)22-18-11-7-8-12-19(18)25(30)29(27-22)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUPBDBLDXODHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

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